molecular formula C15H10BrF3N6O B1680096 ns3623 CAS No. 343630-41-1

ns3623

Cat. No.: B1680096
CAS No.: 343630-41-1
M. Wt: 427.18 g/mol
InChI Key: JXPULDIATMTIIN-UHFFFAOYSA-N
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Description

NS3623 is a chemical compound known for its role as an activator of human ether-a-go-go-related gene (hERG1/KV11.1) potassium channels. It is also known to activate the IKr and Ito currents, displaying antiarrhythmic effects. The compound has a dual mode of action, acting as both an activator and an inhibitor of hERG1 channels .

Mechanism of Action

Target of Action

NS3623, also known as “J9HB2T5SS4”, “NS 3623”, “NS-3623”, or “1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea”, primarily targets the human ether-a-go-go-related gene (hERG1/KV11.1) potassium channels . These channels underlie the rapid delayed rectifier current, IKr, which is a major determinant of cardiac repolarization .

Mode of Action

This compound acts as an activator of the hERG1/KV11.1 and KV4.3 channels . It activates the IKr and Ito currents, displaying antiarrhythmic activity . Interestingly, this compound has a dual mode of action, being an inhibitor of hERG1 channels at certain concentrations .

Biochemical Pathways

The activation of the hERG1/KV11.1 channels by this compound leads to the dissipation of the gradients that are built and maintained by the sodium and calcium pumps . This action can be observed in specific physiological and pathophysiological situations such as in vivo senescence, storage at low temperature, sickle cell anemia, and many other genetic defects affecting transporters, membrane, or cytoskeletal proteins .

Pharmacokinetics

It’s known that this compound can inhibit chloride conductance up to 10 μm, and another effect is unveiled at higher concentrations .

Result of Action

The activation of the IKr and Ito currents by this compound results in the shortening of the corrected QT interval, displaying antiarrhythmic activity . In addition, this compound is still able to inhibit the chloride conductance and to trigger, at high concentrations, non-selective cation (NSC) activity .

Action Environment

This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the ionic strength conditions .

Biochemical Analysis

Biochemical Properties

NS-3623 interacts with the hERG (KV11.1) and KV4.3 channels, key cardiac potassium channels . It activates the IKr and Ito currents, which are crucial for the repolarization phase of the cardiac action potential . NS-3623 may also act as a partial blocker of KV11.1 channels .

Cellular Effects

NS-3623 has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the volume-regulated anion channel (VRAC) in HEK293 cells and chloride conductance in isolated human red blood cells . This suggests that NS-3623 can influence cell function by modulating ion channel activity.

Molecular Mechanism

At the molecular level, NS-3623 exerts its effects by binding to and modulating the activity of specific ion channels. It activates the IKr and Ito currents, which are crucial for the repolarization phase of the cardiac action potential . NS-3623 may also act as a partial blocker of KV11.1 channels .

Temporal Effects in Laboratory Settings

The effects of NS-3623 over time in laboratory settings have not been extensively studied. It has been reported that NS-3623 has good stability .

Dosage Effects in Animal Models

In animal models, NS-3623 has been shown to reverse QT interval prolongation induced by the hERG inhibitor E-4031 when administered at a dose of 50 mg/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically occurs under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of NS3623 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize impurities. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

NS3623 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .

Scientific Research Applications

NS3623 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NS3623 is unique due to its dual mode of action, acting as both an activator and an inhibitor of hERG1 channels. This dual functionality makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H2,20,21,26)(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPULDIATMTIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343630-41-1
Record name NS-3623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343630411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-3623
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9HB2T5SS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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